An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Their versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. This guide provides a detailed examination of the physicochemical properties of a specific pyrimidine derivative, 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine (CAS Number: 917895-66-0). Understanding these fundamental characteristics is paramount, as they profoundly influence a molecule's behavior within biological systems, governing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[2][3] This document serves as a comprehensive resource, offering both predicted data and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Chemical Structure and Predicted Physicochemical Properties
The foundational step in characterizing any potential drug candidate is to understand its chemical structure and predict its physicochemical profile. These predictions, often derived from computational models, provide a crucial first look at the molecule's drug-like qualities.
Chemical Structure:
-
IUPAC Name: 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine
-
Molecular Formula: C₁₀H₁₃ClIN₃
-
SMILES: CC1=NC(Cl)=C(I)C(=N1)NC2CCCC2
The structure features a pyrimidine core substituted with a chloro group at position 6, a cyclopentylamino group at position 4, an iodo group at position 5, and a methyl group at position 2.
Table 1: Predicted Physicochemical Properties of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 337.59 g/mol | Influences size-related diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol-Water Partition Coefficient) | 4.25 | A measure of lipophilicity. This value suggests high lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance. |
| Aqueous Solubility (logS) | -4.51 | Indicates low solubility in water. Poor solubility can be a major hurdle for oral absorption and formulation. |
| pKa (Acidic) | 11.87 | The amine group is predicted to have a basic pKa. This ionization state will significantly influence solubility and interactions with biological targets at physiological pH. |
| pKa (Basic) | 1.83 | The pyrimidine ring nitrogens are predicted to have a low basic pKa. |
| Topological Polar Surface Area (TPSA) | 37.81 Ų | Reflects the surface area of polar atoms. A TPSA < 140 Ų is generally associated with good cell permeability. This value suggests excellent potential for membrane permeation. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. A value ≤ 5 is favored by Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms. A value ≤ 10 is favored by Lipinski's Rule of Five. |
| Rotatable Bonds | 2 | A measure of molecular flexibility. Fewer rotatable bonds (generally ≤ 10) are associated with better oral bioavailability. |
Note: The predicted values were calculated using computational software and should be confirmed by experimental data.
The Pivotal Role of Physicochemical Properties in Drug Development
The success of a drug candidate is not solely dependent on its potency but is intricately linked to its physicochemical properties. These characteristics dictate the compound's journey through the body and its ability to reach its target in sufficient concentrations.
-
Lipophilicity (logP/logD): The balance between lipophilicity and hydrophilicity is a critical determinant of a drug's ADME profile.[2] While a certain degree of lipophilicity is necessary for a molecule to traverse lipid cell membranes, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and a higher rate of metabolic breakdown.[4] The predicted logP of 4.25 for this compound suggests it is quite lipophilic, a factor that would need careful consideration and potential modification in a drug development program.
-
Solubility: Aqueous solubility is a prerequisite for the absorption of an orally administered drug. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3] The predicted low solubility (logS = -4.51) of this pyrimidine derivative highlights a potential challenge for its development as an oral therapeutic.
-
Ionization Constant (pKa): The pKa value determines the extent to which a molecule is ionized at a given pH. Since the pH varies throughout the body (e.g., stomach, intestines, blood), the ionization state of a drug will change accordingly. This affects its solubility, permeability, and binding to its target.[5] The predicted basic pKa of the amine group suggests that this compound will be partially protonated at physiological pH, which could enhance its solubility compared to the neutral form.
Experimental Protocols for Physicochemical Characterization
While in silico predictions are invaluable for initial screening, experimental determination of physicochemical properties is essential for accurate characterization and to inform further drug development decisions.
Aqueous Solubility Determination (Kinetic Shake-Flask Method)
Rationale: Kinetic solubility measures the concentration of a compound in an aqueous buffer after a short incubation time, starting from a concentrated DMSO stock solution. This high-throughput method is well-suited for early-stage drug discovery to identify compounds with potential solubility liabilities.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). This results in a final DMSO concentration of 1%.
-
Incubation and Shaking: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.
-
Precipitate Removal: After incubation, filter the samples through a filter plate or centrifuge the plate at high speed to pellet any precipitate.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve from the standards and determine the highest concentration at which the compound remains in solution. This is the kinetic solubility.
Caption: Workflow for Shake-Flask logD Determination.
pKa Determination (Potentiometric Titration)
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the titration curve. [6] Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent, often a co-solvent system (e.g., methanol-water) for compounds with low aqueous solubility.
-
Initial pH Adjustment: Adjust the initial pH of the solution to be well below the expected pKa for a base or well above for an acid, using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Titration: Incrementally add a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound) using an auto-titrator.
-
pH Monitoring: Record the pH of the solution after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.
Conclusion
The comprehensive physicochemical profiling of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine, through both in silico prediction and experimental validation, is a critical step in assessing its potential as a drug candidate. The predicted high lipophilicity and low aqueous solubility present clear challenges that would need to be addressed through medicinal chemistry efforts, such as structural modifications or formulation strategies. The provided experimental protocols offer a robust framework for obtaining the empirical data necessary to guide these optimization efforts. By integrating a thorough understanding of a compound's physicochemical properties from the outset, researchers can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines.
References
-
Protheragen. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]
-
ResearchGate. Physical Properties in Drug Design. Available from: [Link]
-
RA Journals. Importance of Physicochemical Properties In Drug Discovery. Available from: [Link]
-
PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]
-
ACS Publications. Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study. Available from: [Link]
-
Frontiers. The role of physicochemical and topological parameters in drug design. Available from: [Link]
-
IIP Series. MOLECULAR DOCKING AND ADME PREDICTIONS OF SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR POTENT ANTIMICROBIAL STUDIES. Available from: [Link]
-
MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. Available from: [Link]
-
MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available from: [Link]
-
PubChem. 6-chloro-N-methylpyrimidin-4-amine. Available from: [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]
-
Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 4. chemaxon.com [chemaxon.com]
- 5. Molinspiration Property Calculator [molinspiration.com]
- 6. Molinspiration (2018) Calculation of Molecular Properties and Bioactivity Score. - References - Scientific Research Publishing [scirp.org]
